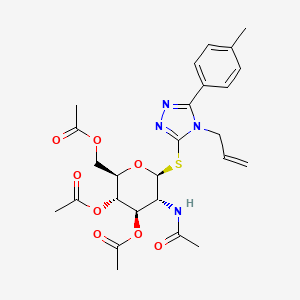

C26H32N4O8S

Description

Contextualizing Peptides as Key Biological Mediators in Research

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental players in a vast array of biological processes. creative-enzymes.compatsnap.com They act as crucial chemical messengers, including roles as hormones, neurotransmitters, and neuromodulators, thereby mediating complex physiological functions like metabolism, pain perception, reproduction, and immune responses. dergipark.org.trrsc.orgbiologists.com The diverse functions of peptides are determined by their amino acid sequence and composition, which dictate their three-dimensional structure and ability to interact with specific receptors. rsc.org

In contemporary research, peptides are indispensable tools. They are utilized to study intricate biological phenomena such as cell-to-cell communication, signal transduction pathways, and enzyme-substrate interactions. creative-enzymes.comdergipark.org.tr For instance, antimicrobial peptides (AMPs) are a class of naturally occurring peptides that form a key part of the innate immune defense in many organisms, exhibiting broad-spectrum activity against bacteria, fungi, and viruses. libretexts.org The study of such natural peptides provides a blueprint for understanding and potentially manipulating biological systems.

Significance of Synthetic Peptides in Advancing Biochemical and Biotechnological Understanding

The advent of synthetic peptide chemistry has revolutionized biochemical and biotechnological research. nih.gov Laboratory synthesis allows for the creation of peptides with specific, predetermined sequences, including those that mimic or are analogs of natural peptides. creative-enzymes.com This capability is crucial for a variety of applications, such as the development of vaccines, where synthetic peptides can elicit targeted immune responses without the risks associated with using whole pathogens. creative-enzymes.com

Synthetic peptides are also instrumental in diagnostics, serving as antigens in immunoassays to detect diseases. creative-enzymes.com Furthermore, they are invaluable for probing protein-protein interactions and for the rational design of enzyme inhibitors or activators. creative-enzymes.comnih.gov The ability to create custom peptides allows researchers to systematically study structure-activity relationships, leading to a deeper understanding of biological mechanisms and the development of novel therapeutic agents. patsnap.com A key technique that has enabled the routine production of synthetic peptides is solid-phase peptide synthesis (SPPS), which allows for the efficient and automated construction of peptide chains. biomatik.commasterorganicchemistry.com

Overview of Peptidic Compounds Incorporating Mixed Chirality (DL-Amino Acid Constituents)

A significant area of peptide research involves the incorporation of amino acids with mixed chirality, meaning the peptide chain contains both D- and L-amino acid residues. nih.gov While proteins are almost exclusively composed of L-amino acids, the presence of D-amino acids in a peptide sequence can have profound effects on its structure and function. nih.govmdpi.com The introduction of a D-amino acid can alter the peptide's secondary structure, such as disrupting or inducing turns in a helical conformation. rsc.orgnih.gov

This modification is of great interest for several reasons. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. nih.gov This enhanced stability is a highly desirable property for therapeutic peptides. Moreover, the altered three-dimensional structure of mixed-chirality peptides can lead to novel biological activities or altered receptor binding specificities compared to their all-L counterparts. rsc.orgnih.gov The study of such peptides can, therefore, provide insights into the principles of molecular recognition and lead to the development of more robust and effective peptide-based drugs. nih.gov

Rationale for Academic Investigation into the H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH Scaffold

The specific tetrapeptide H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH presents a compelling subject for academic investigation due to the unique combination of its constituent amino acids and their mixed chirality. Each amino acid in the sequence contributes distinct chemical properties that could lead to interesting biological activities.

Tyrosine (Tyr): An aromatic amino acid that is often a key residue in receptor binding and enzymatic catalysis. mdpi.com It can be a target for post-translational modifications like phosphorylation, which is a critical mechanism for regulating protein function.

Glutamic Acid (Glu): An acidic amino acid that is frequently involved in forming salt bridges and hydrogen bonds, contributing to the structural stability and solubility of peptides. It also plays a role as an excitatory neurotransmitter.

Cysteine (Cys): A sulfur-containing amino acid that is unique in its ability to form disulfide bonds. nih.gov These covalent linkages are crucial for stabilizing the tertiary and quaternary structures of many proteins and peptides. The presence of cysteine suggests the potential for dimerization or cyclization of the tetrapeptide.

Phenylalanine (Phe): A hydrophobic and aromatic amino acid that is important for molecular recognition, often participating in stacking interactions with other aromatic residues or binding to hydrophobic pockets in receptors. mdpi.com

The incorporation of these amino acids in a mixed DL-chiral configuration adds another layer of complexity and potential for novel properties. The DL-configuration would likely result in a peptide that is more resistant to proteolysis and adopts a unique three-dimensional conformation not seen in its all-L or all-D counterparts. This could lead to selective interactions with biological targets. For example, research into peptides containing Tyr and Phe has shown their importance in targeting specific tissue structures like denatured collagen. acs.org Furthermore, peptides containing cysteine and glutamic acid are of interest for their potential roles in various cellular processes, including melanin (B1238610) synthesis regulation. nih.gov

Therefore, the investigation of H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH is warranted to explore its unique structural properties, enzymatic stability, and potential for novel biological activities stemming from the interplay of its functional amino acid side chains and its mixed-chiral backbone.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32N4O8S |

|---|---|

Molecular Weight |

560.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C26H32N4O8S/c1-7-12-30-24(19-10-8-14(2)9-11-19)28-29-26(30)39-25-21(27-15(3)31)23(37-18(6)34)22(36-17(5)33)20(38-25)13-35-16(4)32/h7-11,20-23,25H,1,12-13H2,2-6H3,(H,27,31)/t20-,21-,22-,23-,25+/m1/s1 |

InChI Key |

IRSUOKQJASGJOR-GAQRMDFMSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2CC=C)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2CC=C)SC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for H Dl Tyr Dl Glu Dl Cys Dl Phe Oh and Structural Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for DL-Peptides

Solid-phase peptide synthesis (SPPS) is a widely utilized method for creating peptides by assembling amino acids step-by-step on a solid support. openaccessjournals.combachem.com This technique simplifies the purification process as the growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. openaccessjournals.combachem.comwikipedia.org

Selection of Solid Supports and Linker Chemistries

The choice of solid support and linker is critical in SPPS. The support is typically a polymeric resin bead, such as polystyrene, which is functionalized with a linker that connects the nascent peptide chain to the resin. wikipedia.org The linker's chemistry dictates the conditions required for the final cleavage of the peptide from the support and determines the C-terminal functionality of the resulting peptide (e.g., acid or amide). rsc.org

For the synthesis of a C-terminally free acid peptide like H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH, resins such as Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly employed. Wang resin is an acid-labile support that yields a C-terminal carboxylic acid upon cleavage with strong acids like trifluoroacetic acid (TFA). peptide.com The 2-CTC resin is also popular as it allows for the attachment of the first amino acid without significant racemization and enables the cleavage of the protected peptide under very mild acidic conditions, which can be advantageous for sensitive sequences.

The loading capacity of the resin, which is the amount of the first amino acid that can be attached per gram of resin, is another important factor. For the synthesis of shorter peptides or sequences known to be difficult, a lower loading capacity is often preferred to minimize aggregation and improve reaction kinetics. bachem.com

Table 1: Common Resins for Solid-Phase Synthesis of C-Terminal Acid Peptides

| Resin Name | Linker Type | Cleavage Condition | C-Terminal Group | Key Features |

| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., high % TFA) | Carboxylic acid | Widely used, compatible with Fmoc chemistry. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Mild acid (e.g., dilute TFA) | Carboxylic acid | Minimizes racemization of the first amino acid; allows for cleavage of protected peptide fragments. peptide.com |

| Merrifield Resin | Benzyl-type | Strong acid (e.g., HF) | Carboxylic acid | Primarily used in Boc chemistry. peptide.com |

Optimization of Coupling Chemistries for Stereodefined and Mixed-Chirality Amino Acids

The formation of the amide bond between amino acids is facilitated by coupling reagents. For peptides with mixed chirality, it is crucial to use coupling methods that minimize the risk of racemization, especially at the activated carboxyl group. uni-kiel.de Racemization can occur through the formation of an oxazolone (B7731731) intermediate, leading to a loss of stereochemical integrity. uni-kiel.de

A variety of coupling reagents are available, broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. sigmaaldrich.comiris-biotech.de Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but often used with additives like N-hydroxysuccinimide (NHS) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) to suppress racemization. iris-biotech.de

Phosphonium and uronium reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), are highly efficient and generally lead to faster reaction times with less racemization. uni-kiel.desigmaaldrich.comiris-biotech.de Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly powerful for coupling sterically hindered or racemization-prone amino acids. sigmaaldrich.comiris-biotech.de The choice of reagent can be critical when incorporating both D- and L-amino acids to ensure the desired stereochemistry of the final peptide. rsc.org Recently, ynamide-based coupling reagents have also been shown to be highly effective in suppressing racemization during peptide bond formation. acs.org

Table 2: Selected Coupling Reagents for Peptide Synthesis

| Reagent Class | Example Reagent(s) | Key Characteristics |

| Carbodiimides | DIC, DCC | Effective and widely used; often require additives (e.g., OxymaPure®, HOBt) to minimize racemization. iris-biotech.de |

| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, reduced racemization compared to carbodiimides alone. uni-kiel.desigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very fast and efficient, suitable for difficult couplings and minimizing racemization. sigmaaldrich.comiris-biotech.de |

| Ynamides | N/A | Show remarkable superiority in suppressing racemization. acs.org |

Cleavage and Side-Chain Deprotection Protocols for Sulfur-Containing Peptides

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. For peptides synthesized using the Fmoc/tBu strategy, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). rsc.org

During this acidic cleavage, highly reactive cationic species are generated from the protecting groups and the linker. These can react with nucleophilic residues in the peptide, such as Cysteine, Tyrosine, and Tryptophan, leading to unwanted modifications. To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail.

For peptides containing Cysteine and Tyrosine, a common cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). peptide.com The thiol-containing scavengers like EDT are particularly important for protecting the free sulfhydryl group of Cysteine. An alternative, less odorous cocktail is Reagent B, which uses triisopropylsilane (B1312306) (TIS) as a scavenger. peptide.com The choice of cleavage cocktail is crucial for obtaining the final peptide in high purity and yield. peptide.com After cleavage, the crude peptide is typically precipitated from the TFA solution by adding cold diethyl ether.

Solution-Phase Peptide Synthesis (LPPS) Approaches

While SPPS is dominant for laboratory-scale synthesis, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, especially for the large-scale production of short peptides. openaccessjournals.comwikipedia.org

Stepwise Condensation Techniques for Short Peptidic Sequences

In LPPS, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product must be isolated and purified before proceeding to the next step, which involves deprotection of the N-terminal group. acs.org This contrasts with SPPS where purification is simplified to washing the resin-bound peptide. openaccessjournals.com

For a short sequence like the target tetrapeptide, a stepwise approach would involve coupling the protected amino acids one by one, starting from the C-terminus. For example, Fmoc-DL-Cys(Trt)-OH could be coupled with H-DL-Phe-OH using a coupling reagent like DIC/Oxyma. The resulting dipeptide would then be purified, its Fmoc group removed, and the process repeated with the next amino acid in the sequence, Fmoc-DL-Glu(OtBu)-OH. N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides have also been used effectively for the solution-phase synthesis of hindered tetrapeptides. acs.orgnih.gov While potentially more labor-intensive due to the intermediate purification steps, LPPS can be advantageous for producing large quantities and may offer more flexibility in the choice of protecting groups and coupling conditions. acs.org

Fragment Condensation Strategies

Fragment condensation is a powerful strategy for the synthesis of large peptides and those with "difficult" sequences. pnas.org This approach involves the coupling of pre-synthesized peptide fragments, which can offer advantages in purification and allow for a more convergent synthetic route. pnas.orgub.edu

Traditionally, fragment condensation has been employed in both solution-phase and solid-phase peptide synthesis (SPPS). pnas.orgub.edu In SPPS, protected peptide fragments are synthesized on a resin support and then coupled together. pnas.orgub.edu However, a significant challenge with protected fragments is their often-poor solubility in aqueous solvents, which complicates purification by methods like HPLC. pnas.org To address this, strategies using minimally protected peptide fragments are being explored. pnas.org

A key aspect of fragment condensation is the choice of coupling reagents and the strategy for activating the C-terminal carboxyl group of one fragment and coupling it to the N-terminal amino group of another. Isonitrile-mediated coupling has been shown to be effective for both stepwise SPPS and for solid-phase fragment coupling (SPFC). pnas.org This method allows for the assembly of larger peptides in an efficient manner, potentially without the need for post-ligation purification. pnas.org For instance, a pentapeptide and an unprotected tetrapeptide-derived thioacid have been successfully coupled using this technique. pnas.org

The "2+2" condensation scheme, where two dipeptide fragments are coupled, represents a common approach in fragment condensation. mdpi.com This method has been used to form tetrapeptides and can be extended to create larger oligomers. mdpi.com

Table 1: Comparison of Fragment Condensation Approaches

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Solid-Phase Fragment Condensation (SPFC) | Protected peptide fragments are synthesized on a solid support and then coupled. pnas.orgub.edu | Convergent synthesis, potential for automation. pnas.orgub.edu | Poor solubility of protected fragments, difficult purification. pnas.org |

| Solution-Phase Fragment Condensation | Peptide fragments are coupled in solution. | Better for large-scale synthesis, easier purification of intermediates. | Slower reaction times, risk of racemization. sci-hub.se |

| Isonitrile-Mediated Coupling | Utilizes isonitriles to mediate the amidation reaction between fragments. pnas.org | High efficiency, can be used with unprotected fragments, simplifies purification. pnas.org | Requires specific reagents and conditions. |

| "2+2" Condensation | Coupling of two dipeptide fragments to form a tetrapeptide. mdpi.com | A straightforward method for building up tetrapeptides. mdpi.com | May not be as efficient for very long peptides. |

Chemo-Enzymatic Peptide Synthesis (CEPS) for Complex Sequences

Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful and green alternative to purely chemical methods, particularly for the synthesis of complex and long peptides. qyaobio.commdpi.com This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a stereoselective manner. qyaobio.commdpi.com

One of the major advantages of CEPS is that it often proceeds under mild, aqueous conditions and can eliminate the need for the extensive use of protecting groups, which is a hallmark of traditional chemical synthesis. qyaobio.commdpi.com This not only simplifies the synthetic process but also reduces the generation of chemical waste. qyaobio.com

The mechanism of CEPS can be either equilibrium-controlled or kinetically controlled. mdpi.com In kinetically controlled synthesis, an activated ester is used as the acyl donor, and serine and cysteine proteases are often the catalysts of choice due to their ability to form reactive acyl-enzyme intermediates. mdpi.com While proteases naturally catalyze the hydrolysis of peptide bonds, the reaction can be shifted towards synthesis (aminolysis) under specific conditions. qyaobio.com

CEPS is particularly well-suited for the ligation of peptide fragments, making it a valuable tool for creating long peptides up to 160-200 amino acids in length. qyaobio.com Engineered proteases with enhanced stability and selectivity are also being developed to broaden the scope of CEPS. qyaobio.com For instance, papain has been used for the chemo-enzymatic polymerization of a tripeptide ethyl ester to create polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. rsc.org Furthermore, D-amino acid specific proteases have been utilized in the chemo-enzymatic synthesis of native L-proteins, demonstrating the versatility of this approach. nih.gov

Table 2: Key Enzymes and Applications in CEPS

| Enzyme Class | Examples | Applications |

|---|---|---|

| Cysteine Proteases | Papain, Bromelain mdpi.com | Polymerization of amino acid esters, synthesis of polypeptides with unnatural amino acids. rsc.org |

| Serine Proteases | α-Chymotrypsin, Trypsin, Subtilisin mdpi.com | Kinetically controlled peptide synthesis, fragment ligation. mdpi.comgoogle.com |

| Esterases | Lipase mdpi.com | Peptide bond formation. mdpi.com |

| Engineered Proteases | Mutated Subtilisin variants google.com | Improved synthesis-to-hydrolysis ratio, efficient fragment condensation. google.com |

Strategic Incorporation of Non-Canonical and DL-Amino Acids in Peptidic Scaffolds

The incorporation of non-canonical amino acids (ncAAs), including D-amino acids and other synthetic derivatives, into peptide scaffolds is a key strategy for enhancing their properties. frontiersin.orgmdpi.com This approach can lead to peptides with increased stability against enzymatic degradation, improved pharmacokinetic profiles, and novel biological activities. nih.govmdpi.com

Several methods exist for incorporating ncAAs. Solid-phase peptide synthesis (SPPS) is a widely used technique that allows for the stepwise addition of amino acids, including ncAAs, to a growing peptide chain attached to a solid support. preprints.org This method offers precise control over the sequence and is suitable for synthesizing peptides containing D-amino acids or other modifications. preprints.org

In vivo methods for ncAA incorporation often involve the use of engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that can recognize and incorporate a specific ncAA in response to a reassigned codon, such as a stop codon. rsc.org This allows for the site-specific introduction of ncAAs into proteins within living cells. rsc.org Cell-free protein synthesis systems provide even greater flexibility, as the open nature of these systems allows for the direct manipulation of the translational machinery and the incorporation of a wide variety of ncAAs, including D-amino acids and N-methyl amino acids. frontiersin.org

The inclusion of DL-amino acids, a racemic mixture of D- and L-enantiomers, can be achieved through chemical synthesis. For example, derivatives of phenylalanine such as H-DL-Phe(3-F)-OH and H-DL-Phe(4-NO2)-OH are commercially available and can be used as building blocks in peptide synthesis. medchemexpress.commedchemexpress.com The synthesis of peptides containing both D- and L-amino acids can lead to unique structural and functional properties. nih.gov

Table 3: Methods for Incorporating Non-Canonical and DL-Amino Acids

| Method | Description | Key Features |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of a peptide on a solid support. preprints.org | Precise sequence control, suitable for a wide range of ncAAs, including D-amino acids. preprints.org |

| In Vivo Codon Reassignment | Use of engineered orthogonal aaRS/tRNA pairs to incorporate ncAAs in living cells. rsc.org | Site-specific incorporation, allows for the production of modified proteins in vivo. rsc.org |

| Cell-Free Protein Synthesis | In vitro synthesis of proteins, allowing for direct manipulation of the translational machinery. frontiersin.org | High flexibility, enables incorporation of a diverse range of ncAAs, including those toxic to cells. frontiersin.org |

| Chemical Derivatization | Use of commercially available or synthetically prepared ncAA derivatives. medchemexpress.commedchemexpress.com | Direct incorporation of specific ncAAs into a peptide sequence during chemical synthesis. |

Considerations for Scalable Synthesis in Academic Research

The transition from small-scale laboratory synthesis to a more scalable process is a critical consideration in academic research, particularly when larger quantities of a peptide are needed for extensive studies. aist.go.jpplos.org Several factors influence the scalability of peptide synthesis, including cost, waste generation, and the efficiency of the synthetic methodology. aist.go.jp

Traditional solid-phase peptide synthesis (SPPS), while highly effective for producing small amounts of peptides, can be costly for larger scales due to the use of expensive protected amino acid starting materials and coupling reagents. aist.go.jp Furthermore, SPPS can generate significant amounts of chemical waste. aist.go.jp

To address these challenges, researchers are developing more scalable and cost-effective synthetic strategies. One promising approach is a "block-by-block" peptide synthesis method, which involves the elongation of peptide chains in the opposite direction to conventional synthesis. aist.go.jp This method allows for the synthesis of complex peptides with minimal use of protecting groups, thereby reducing costs and waste. aist.go.jp

Flow chemistry is another technique that is gaining traction for the scalable synthesis of peptides in solution-phase. researchgate.net Flow systems can offer better control over reaction parameters, leading to higher yields and purities. researchgate.net

The choice of solid support can also impact the scalability and efficiency of SPPS. Diethylene glycol-crosslinked polystyrene (DEG-PS) resins have been shown to be a promising alternative to traditional divinyl benzene-crosslinked polystyrene (DVB-PS) resins, particularly for the synthesis of hydrophobic or challenging peptide sequences. kcl.ac.ukrsc.org DEG-PS resins can lead to higher purities and yields and are compatible with green chemistry principles. kcl.ac.ukrsc.org

For large-scale screening of peptide libraries, technologies that enable the parallel synthesis of thousands of peptides are highly valuable. plos.org One such technology involves the creation of peptide-cDNA fusions from pools of DNA templates generated by microarray synthesis. plos.org This allows for the cost-effective production and efficient multiplexed assaying of large, custom peptide sets. plos.org

Table 4: Strategies for Scalable Peptide Synthesis in Academic Research

| Strategy | Description | Advantages |

|---|---|---|

| Block-by-Block Synthesis | Elongation of peptide chains in a non-conventional direction with minimal protecting groups. aist.go.jp | Low cost, reduced waste, suitable for large-scale production. aist.go.jp |

| Flow Chemistry | Continuous synthesis of peptides in a flow reactor. researchgate.net | Improved reaction control, higher yields and purities, potential for automation. researchgate.net |

| Optimized Solid Supports | Use of novel resins like DEG-PS to improve synthesis efficiency. kcl.ac.ukrsc.org | Higher purities and yields for challenging sequences, compatible with green solvents. kcl.ac.ukrsc.org |

| Parallel Synthesis Technologies | Methods for producing and screening large libraries of peptides simultaneously. plos.org | Cost-effective for high-throughput screening, enables large-scale proteomics studies. plos.org |

Advanced Analytical Characterization and Purity Assessment of H Dl Tyr Dl Glu Dl Cys Dl Phe Oh

Chromatographic Techniques for Peptide Analysis and Impurity Profiling

Chromatography is a cornerstone of peptide analysis, enabling the separation of the target peptide from a complex mixture of impurities that can arise during synthesis and storage. lcms.cz These impurities may include deletion sequences, incompletely deprotected peptides, or diastereomers. The choice of chromatographic technique is dictated by the specific properties of the peptide and the information required.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification and analysis of peptides. nih.gov It utilizes high pressure to force the sample through a column packed with a stationary phase, separating components based on their interactions with the stationary and mobile phases. nih.gov Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. chromatographytoday.com By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve higher resolution, faster separations, and increased sensitivity. chromatographytoday.com This enhanced performance is particularly beneficial for resolving complex mixtures of peptides and their closely related impurities. chromatographytoday.com The transition from HPLC to UPLC can lead to substantial improvements in peak capacity and resolution, allowing for a more accurate assessment of peptide purity. waters.com

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower | Higher |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

Reversed-Phase (RP-HPLC) and Ion-Exchange (IE-HPLC) Method Development

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic mode for peptide analysis. lcms.czhplc.eu In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. nih.gov The mobile phase typically consists of an aqueous component with an organic modifier, such as acetonitrile, and an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eu

Ion-Exchange Chromatography (IEX), including Ion-Exchange HPLC (IE-HPLC), separates molecules based on their net charge. nih.gov This technique is particularly useful for separating peptides from impurities that have different charge characteristics, such as certain post-translational modifications or deamidation products. xtalks.com Cation-exchange chromatography (CIEX) is often employed, where positively charged peptides bind to a negatively charged stationary phase. xtalks.com Combining IEX and RP-HPLC in a two-dimensional approach can provide a highly effective purification strategy, leveraging the orthogonal separation mechanisms of both techniques. xtalks.comdownstreamcolumn.com

Gel Permeation and Size Exclusion Chromatography for Oligomerization Assessment

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) are interchangeable terms for a technique that separates molecules based on their size in solution. solveresearch.comlcms.czresearchgate.net This method is invaluable for assessing the presence of aggregates or oligomers, which can be a concern for peptide stability and biological activity. solveresearch.com In SEC, a column is packed with a porous material. mat-cs.com Larger molecules, such as aggregates, are excluded from the pores and elute first, while smaller molecules, like the monomeric peptide, can enter the pores and have a longer path, thus eluting later. solveresearch.commat-cs.com SEC is a non-destructive technique that is widely used for quality control to determine the molecular weight distribution of peptides and proteins. lcms.czmat-cs.com

Mass Spectrometry (MS) for Identity and Sequence Verification

Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of peptides. nih.goveuropeanpharmaceuticalreview.com It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight of the peptide. creative-proteomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like peptides. creative-proteomics.com In ESI-MS, the peptide solution is passed through a charged capillary, creating a fine spray of charged droplets. europeanpharmaceuticalreview.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions. creative-proteomics.com A key feature of ESI is its ability to produce multiply charged ions, which extends the mass range of the analyzer and allows for the analysis of large molecules. creative-proteomics.com ESI-MS can be readily coupled with liquid chromatography (LC-MS) to provide both separation and mass identification in a single analysis. nih.govlibretexts.org

High-Resolution MS/MS for De Novo Sequencing and Post-Translational Modification Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of a peptide. nih.govresearchgate.net In an MS/MS experiment, a specific peptide ion is selected and then fragmented. The resulting fragment ions are then analyzed to reveal the sequence of amino acids. High-resolution mass spectrometers provide highly accurate mass measurements of both the precursor and fragment ions, which is crucial for confident sequence determination. iu.edunih.gov

De novo sequencing involves determining the peptide sequence directly from the MS/MS spectrum without relying on a protein database. researchgate.netiu.edunih.gov This is particularly important for the characterization of novel or synthetic peptides. The fragmentation pattern can also be used to identify and locate post-translational modifications, which are chemical alterations to the peptide that occur after its synthesis. researchgate.net

| Analytical Technique | Information Provided |

| HPLC/UPLC | Purity, separation of impurities |

| RP-HPLC | Separation based on hydrophobicity |

| IE-HPLC | Separation based on charge |

| SEC/GPC | Detection of aggregates and oligomers |

| ESI-MS | Molecular weight determination |

| High-Resolution MS/MS | Amino acid sequence, identification of modifications |

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for probing the intricate three-dimensional structure and conformational dynamics of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Stereoisomer Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of peptides in solution, providing insights into their three-dimensional structure and allowing for the discrimination of stereoisomers. chemrxiv.orgnmims.edu For a peptide like H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH, which contains a mix of D- and L-amino acids, NMR is crucial for confirming the sequence and stereochemistry.

The presence of both D and L enantiomers of each amino acid complicates the NMR spectra. However, this complexity can be resolved, often with the aid of chiral discriminating agents or by comparing the spectra to those of synthetic standards with known stereochemistry. acs.org The chemical shifts of the α-protons are particularly sensitive to the stereochemistry of the neighboring residues, and specific patterns in 2D NMR spectra can be indicative of the D/L configuration. walisongo.ac.id For larger proteins, multidimensional heteronuclear NMR (3D and 4D) is often necessary to resolve spectral overlap, though for a tetrapeptide, 2D methods are typically sufficient. nmims.edu

Table 1: Representative ¹H NMR Chemical Shift Ranges for Amino Acid Residues

| Amino Acid Residue | α-H (ppm) | β-H (ppm) | Other Side-Chain Protons (ppm) |

| Tyrosine (Tyr) | ~4.5 | ~3.0 | Aromatic: ~6.7-7.1 |

| Glutamic Acid (Glu) | ~4.2 | ~2.1 | γ-CH₂: ~2.4 |

| Cysteine (Cys) | ~4.6 | ~3.2 | Thiol (SH): Variable |

| Phenylalanine (Phe) | ~4.6 | ~3.1 | Aromatic: ~7.2-7.3 |

Note: Chemical shifts are approximate and can vary based on solvent, pH, temperature, and peptide conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a sensitive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a global signature of the peptide's conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Bond Conformation

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the conformation of the peptide backbone, specifically the amide bonds. nih.gov The amide I band (1600–1700 cm⁻¹) is particularly informative as it primarily arises from the C=O stretching vibrations of the peptide bonds and is sensitive to the secondary structure. shimadzu.comlew.ro

Different secondary structures give rise to characteristic frequencies within the amide I region. For example, α-helices typically show a band around 1655 cm⁻¹, while β-sheets absorb closer to 1630-1640 cm⁻¹. lew.ro β-turns are often associated with bands at higher frequencies, around 1670-1690 cm⁻¹. lew.ro The amide II band (around 1540 cm⁻¹), resulting from N-H bending and C-N stretching, can also provide complementary structural information. shimadzu.com Analysis of the deconvoluted amide I band of H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH can thus reveal the relative populations of different conformational states. nih.gov

Table 2: Characteristic FTIR Amide I Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low frequency), 1680 - 1700 (high frequency for antiparallel) |

| β-Turn | 1660 - 1695 |

| Random Coil | 1640 - 1650 |

Chiral Analysis of Constituent DL-Amino Acids within the Peptide

Determining the stereochemical purity of each amino acid within the peptide is crucial, as the chirality of the constituent residues profoundly impacts the peptide's structure and function.

Chromatographic Separation Techniques for Enantiomers

High-performance liquid chromatography (HPLC) is the most widely used technique for the chiral analysis of amino acids. There are two main approaches: direct separation using a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral reagent.

CSPs, such as those based on cyclodextrins, crown ethers, or macrocyclic glycopeptides, can directly resolve the D- and L-enantiomers of the amino acids obtained after peptide hydrolysis. mdpi.comchromatographytoday.com This method avoids potential complications from derivatization reactions. chromatographytoday.com Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations of amino acids, often providing faster and more efficient separations than HPLC. tandfonline.com

Alternatively, the amino acid hydrolysate can be reacted with a chiral derivatizing reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), to form diastereomers. nih.govnih.gov These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. nih.govnih.gov This method is robust and widely applicable for analyzing the stereochemistry of amino acids in complex mixtures. nih.gov

Enzymatic Hydrolysis and Derivatization Approaches for Stereochemical Determination

Enzymatic hydrolysis can be employed as a milder alternative to acid hydrolysis, which can sometimes cause racemization. mdpi.commdpi.com However, the presence of D-amino acids can inhibit the activity of some proteases, which are often stereospecific. mdpi.com Therefore, a combination of chemical and enzymatic methods may be necessary for complete hydrolysis.

Following hydrolysis, derivatization is a key step in many chiral analysis protocols. Marfey's method, as mentioned above, is a classic example. nih.gov The hydrolyzed amino acids are reacted with L-FDAA, and the resulting diastereomers are separated by HPLC. nih.gov The elution order can then be compared to standards to determine the absolute stereochemistry of each amino acid in the original peptide. nih.gov To account for any racemization that might occur during acid hydrolysis, the hydrolysis can be performed in deuterated acid (e.g., DCl in D₂O). nih.gov This labels any amino acid that racemizes, allowing it to be distinguished by mass spectrometry. nih.gov

Quantitative Amino Acid Analysis (AAA) for Compositional Verification and Net Peptide Content

Quantitative Amino Acid Analysis (AAA) is a cornerstone technique for the characterization of peptides and proteins. thieme-connect.de It serves two primary purposes: verifying the amino acid composition and determining the net peptide content (NPC). thieme-connect.debiosynth.com The process involves the hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification. thieme-connect.denih.gov

For H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH, AAA is employed to confirm the presence and stoichiometric ratio of Tyrosine, Glutamic Acid, Cysteine, and Phenylalanine. The standard procedure involves acid hydrolysis, typically using 6 M HCl at elevated temperatures, to break the peptide bonds. nih.govresearchgate.net The resulting free amino acids are then separated using techniques like ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) after pre-column or post-column derivatization. thieme-connect.deusp.org

Detailed Research Findings:

The primary output of AAA is the molar ratio of the constituent amino acids. For a pure sample of H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH, the expected molar ratio of Tyr:Glu:Cys:Phe would be 1:1:1:1. However, it's important to note that certain amino acids can be susceptible to degradation during acid hydrolysis. For instance, cysteine can be partially destroyed unless derivatized beforehand. nih.gov Therefore, careful optimization of hydrolysis conditions and the use of appropriate standards are crucial for accurate quantification.

Beyond compositional verification, AAA is a highly accurate method for determining the net peptide content. nih.govinnovagen.com Lyophilized peptide powders typically contain non-peptide components such as water, counter-ions (e.g., trifluoroacetate (B77799) from HPLC purification), and adsorbed solvents. innovagen.comambiopharm.com The NPC represents the actual mass percentage of the peptide in the powder. ambiopharm.com By quantifying the absolute amount of each amino acid released from a known mass of the peptide powder, the NPC can be calculated. This is often more accurate than other methods like elemental analysis, although the latter is also widely used. innovagen.comelementar.com For highly purified peptides, AAA can achieve an accuracy of better than 5%. nih.gov

The following interactive table illustrates the expected and hypothetical experimental results from a quantitative amino acid analysis of a sample of H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH.

| Amino Acid | Theoretical Molar Ratio | Experimental Molar Ratio (Hypothetical) |

| DL-Tyrosine | 1.00 | 1.02 |

| DL-Glutamic Acid | 1.00 | 0.99 |

| DL-Cysteine | 1.00 | 0.95 |

| DL-Phenylalanine | 1.00 | 1.01 |

| The slightly lower value for Cysteine could be attributed to partial degradation during hydrolysis. |

Based on the quantified amino acid amounts, the Net Peptide Content (NPC) can be determined using the following formula:

NPC (%) = (Measured Peptide Mass / Total Sample Mass) x 100

Where the measured peptide mass is derived from the sum of the masses of the individual quantified amino acids. For instance, if analysis of 1.0 mg of lyophilized powder yields a total of 0.85 mg of the four amino acids, the NPC would be 85%.

Advanced Electrophoresis Techniques (e.g., Capillary Gel Electrophoresis) for Purity Assessment

Advanced electrophoresis techniques, particularly Capillary Gel Electrophoresis (CGE), offer high-resolution separation for assessing the purity of peptides like H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH. formulationbio.com CGE combines the principles of traditional gel electrophoresis and capillary electrophoresis, providing rapid and automated analysis with minimal sample consumption. formulationbio.combio-rad.com It is a powerful tool for separating the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, or other synthesis-related byproducts. formulationbio.combio-rad.com

In CGE, the separation is based on the size and charge of the molecules as they migrate through a gel matrix within a capillary under the influence of an electric field. formulationbio.com For peptides, SDS-CGE, a variation that uses sodium dodecyl sulfate, can be employed to separate molecules primarily based on their molecular weight. formulationbio.com

Detailed Research Findings:

For a tetrapeptide like H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH, CGE can effectively resolve the main peptide peak from any potential impurities that differ in size or charge. The resulting electropherogram provides a profile of the sample's purity, with the area of the main peak relative to the total peak area representing the purity percentage. High-performance capillary electrophoresis is a powerful technique capable of resolving peptides with minor structural differences. bio-rad.com

The sensitivity of CGE allows for the detection of even minor impurities, which is critical for quality control. formulationbio.com The technique is complementary to HPLC, as it provides separation based on a different principle (charge-to-mass ratio versus hydrophobicity), offering a more comprehensive purity profile. springernature.com

The following interactive table presents a hypothetical CGE analysis report for a sample of H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH.

| Peak Number | Migration Time (min) | Peak Area (%) | Identification |

| 1 | 5.2 | 99.2 | H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH |

| 2 | 5.8 | 0.5 | Impurity 1 (e.g., deletion peptide) |

| 3 | 6.1 | 0.3 | Impurity 2 (e.g., incompletely deprotected) |

This data indicates a purity of 99.2% for the target tetrapeptide, with two minor impurities detected. The high resolution of CGE is instrumental in achieving such detailed purity assessments. formulationbio.com

Biological Activity and Preclinical Efficacy Research of H Dl Tyr Dl Glu Dl Cys Dl Phe Oh

In Vitro Cellular and Molecular Studies

There is no specific information available in the reviewed literature regarding in vitro studies on H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH.

Cell-Based Assays for Specific Biological Responses (e.g., proliferation, viability, apoptosis)

No studies were found that investigated the effects of H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH on cell proliferation, viability, or apoptosis.

Assessment of Receptor Binding and Ligand-Receptor Interaction Studies

There is no publicly available data on the receptor binding profile or ligand-receptor interactions of H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH.

Enzyme Inhibition and Activation Studies

While a patent mentions a compound with the same molecular formula in the context of tissue transglutaminase inhibition, specific IC50 values or other enzyme kinetic data for H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH are not provided. google.com

Modulation of Protein-Protein Interactions (PPIs) and Signal Transduction Pathways

The effect of H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH on protein-protein interactions and cellular signal transduction pathways has not been documented in the available literature.

Subcellular Localization Studies

There are no published studies on the subcellular localization of H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH.

Elucidation of Mechanism of Action in Preclinical Research

Investigation of Impact on Cellular Processes (e.g., cell cycle regulation, cellular differentiation)

Without primary research articles or reviews detailing animal studies, pharmacodynamic assessments, or mechanistic explorations, any attempt to create the requested content would rely on speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, the generation of the requested article focusing solely on the chemical compound “C26H32N4O8S” (H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH) cannot be fulfilled at this time due to the absence of the necessary preclinical research data.

Structure Activity Relationship Sar Studies of H Dl Tyr Dl Glu Dl Cys Dl Phe Oh and Analogues

Design Principles for Systematic SAR Investigations

Key design principles in SAR investigations include:

Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues, often forming distinct patches on the peptide's surface, is critical for interactions with biological membranes. frontiersin.orgmdpi.com

Conformational Constraints: Introducing constraints through methods like cyclization or the use of specific amino acids can stabilize bioactive conformations, leading to improved potency and stability. nih.govnih.gov

Systematic Libraries: The creation and screening of peptide libraries, where specific positions are systematically varied, allow for the efficient exploration of the chemical space and identification of key structural motifs. sci-hub.segenscript.com.cn

These principles guide the rational design of peptide analogues to probe and enhance their biological profiles.

Impact of Chirality on Biological Activity and Conformation

Chirality, the "handedness" of amino acid residues, plays a significant role in the structure and function of peptides. While natural proteins are composed almost exclusively of L-amino acids, the incorporation of D-amino acids offers a powerful tool in peptide design.

Effects of D-Amino Acid Incorporation on Peptide Structure and Function

The introduction of D-amino acids into a peptide chain can have profound effects on its secondary structure and biological properties. nih.gov

Structural Perturbation: A D-amino acid can disrupt or alter secondary structures like α-helices and β-sheets. nih.govnih.gov For instance, a single D-amino acid can induce a kink in an α-helix or stabilize a specific type of β-turn (e.g., a type II' turn), which might not be observed in the all-L-amino acid counterpart. nih.govnih.gov

Enhanced Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are typically specific for L-amino acid sequences. This increased stability is a significant advantage for therapeutic peptides. frontiersin.org

Altered Bioactivity: The change in conformation resulting from D-amino acid incorporation can directly impact biological activity. mdpi.com In some cases, it can enhance receptor binding or antimicrobial activity, while in others, it may reduce or abolish it. nih.govmdpi.com The effect is often sequence-dependent. nih.gov For example, the opioid peptide dermorphin (B549996) requires a D-alanine at a specific position for its biological activity; the all-L version is inactive. mdpi.com

The strategic placement of D-amino acids is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.

Conformational Analysis of DL-Peptides and Their Relation to Activity

Peptides containing a mix of D- and L-amino acids (DL-peptides) exhibit unique conformational landscapes. The Ramachandran plot for a D-amino acid is an inversion of the plot for its L-enantiomer, allowing access to regions of conformational space that are disallowed for L-residues.

Conformational Flexibility and Constraints: The incorporation of D-amino acids imposes specific local conformational constraints. This can lead to the formation of well-defined folded structures, such as various types of β-turns (Type I' and II'), which can be crucial for biological recognition.

Relationship to Activity: The specific three-dimensional structure adopted by a DL-peptide is directly linked to its biological function. ptbioch.edu.pl For instance, the ability of a peptide to adopt a particular turn conformation might be essential for fitting into a receptor's binding pocket. Computational methods like molecular dynamics simulations are often employed to explore the accessible conformations and correlate them with observed activity. researchgate.netcdnsciencepub.com The flexibility of the peptide backbone, influenced by the DL-amino acid composition, can drive the recognition mechanism with its biological target. mdpi.com

Role of Individual Amino Acid Residues in Activity and Selectivity

Tyrosine (Tyr) and Phenylalanine (Phe): These aromatic amino acids are often involved in key binding interactions. acs.org Their phenyl rings can participate in hydrophobic and π-π stacking interactions within receptor binding pockets. acs.org The hydroxyl group of Tyrosine can also form hydrogen bonds, further stabilizing the peptide-receptor complex. Alanine scanning, where these residues are replaced by the non-functional alanine, can help determine their importance. researchgate.net In many bioactive peptides, the presence and proper orientation of aromatic residues are pharmacophoric requirements. nih.gov

Cysteine (Cys): The thiol group of Cysteine is highly reactive and can form disulfide bonds with another Cysteine residue. In the context of a single peptide chain, this can lead to cyclization, a modification known to significantly impact activity. tandfonline.com Even in a linear peptide, the thiol group can be important for metal coordination or other specific interactions at the active site.

The interplay of these residues' properties—aromaticity, charge, and reactivity—defines the peptide's interaction profile and its resulting biological effects.

Influence of Backbone Modifications and Cyclization on Activity Profile

Modifying the peptide backbone, including cyclization, is a powerful strategy for modulating the activity, selectivity, and stability of peptides. rsc.org

Backbone Modifications: Alterations such as N-methylation can restrict conformational freedom and block hydrogen bond formation, which can destabilize certain secondary structures like α-helices and β-sheets but may favor turn conformations. rsc.org These modifications can profoundly affect the peptide's physicochemical properties and biological activity. rsc.org

Cyclization: Connecting the N- and C-termini or creating a bond between amino acid side chains (like a disulfide bridge between two Cysteines) results in a cyclic peptide. frontiersin.org

Conformational Rigidity: Cyclization reduces the number of accessible conformations, which can "lock" the peptide into a bioactive shape, leading to increased potency and receptor selectivity. nih.govfrontiersin.org

Enhanced Stability: Cyclic peptides are often more resistant to enzymatic degradation compared to their linear counterparts. frontiersin.org

Modulated Activity: The effect of cyclization on activity is highly dependent on the ring size and the method of cyclization. frontiersin.org While it can enhance activity, in some cases, it may reduce it, for example, by hindering the peptide's ability to interact with a membrane. frontiersin.orgmdpi.com

The following table summarizes the effects of cyclization on peptide activity based on findings from various studies.

| Modification | Effect on Antibacterial Activity | Effect on Antifungal Activity | Effect on Proteolytic Stability | Reference |

| Backbone Cyclization | Can improve activity and stability. | Linear dimers may be more active. | Significantly improved. | frontiersin.org |

| Head-to-Tail Cyclization | Can enhance bactericidal efficacy. | Not specified. | Enhanced stability. | acs.org |

| Disulfide Bridge | Often crucial for activity; removal can lead to loss of function. | Not specified. | Contributes to structural stability. | mdpi.com |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org

Descriptor Calculation and Selection for Peptidic Compoundsdiva-portal.org

The foundation of any QSAR model is the numerical representation of the chemical structure through molecular descriptors. walisongo.ac.id These descriptors quantify various physicochemical properties of the molecule that are believed to influence its interaction with a biological target. For peptidic compounds, descriptors are typically calculated for the individual amino acid residues and for the peptide as a whole.

Descriptor Calculation:

A wide array of descriptors can be calculated to represent the properties of the amino acids within a peptide chain. These can be broadly categorized as:

Hydrophobicity Descriptors: These quantify the hydrophobic or hydrophilic nature of the amino acid side chains. Hydrophobicity is often a critical factor in peptide activity, influencing how the peptide interacts with biological membranes or the hydrophobic pockets of a receptor. wikipedia.org Different hydrophobicity scales can be used to assign these values. nih.gov

Electronic Descriptors: These describe the electronic properties of the amino acids, such as their ability to donate or accept electrons. The distribution of charges within a peptide can be crucial for its binding to a target. wikipedia.org

Steric Descriptors: These relate to the size and shape of the amino acid residues. Steric factors, like the bulkiness of a side chain, can determine whether a peptide can fit into a binding site. wikipedia.org An example of a steric descriptor is the partial specific volume of amino acids. ingentaconnect.com

Topological and Geometrical Descriptors: These describe the connectivity and 3D arrangement of atoms in the peptide.

The table below illustrates various categories of amino acid descriptors that are commonly used in QSAR studies of peptides. nih.govingentaconnect.com

| Descriptor Category | Examples of Descriptors | Relevance to Peptide Activity |

| Hydrophobicity | π values, Hydropathy index | Influences membrane permeability and binding to hydrophobic pockets. wikipedia.org |

| Electronic | σ constants, Dipole moment | Governs electrostatic interactions and hydrogen bonding capacity. wikipedia.org |

| Steric | Molar Refractivity (MR), van der Waals volume | Determines the fit of the peptide into a receptor or active site. wikipedia.org |

| Constitutional | Molecular Weight, Number of specific atoms | Provides basic information about the composition of the peptide. |

| Topological | Connectivity indices | Describes the branching and connectivity of the peptide structure. |

Descriptor Selection:

Due to the large number of possible descriptors, a crucial step is to select a subset that is most relevant to the biological activity being studied. Including irrelevant descriptors can introduce noise and lead to a model that is overly complex and has poor predictive power. researchgate.net

Model Development and Validation for Activity Predictiondiva-portal.org

Once a relevant set of descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the peptides. The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive ability. researchgate.net

Model Development:

Several statistical methods can be used to develop QSAR models. One of the most common is Partial Least Squares (PLS) regression . nih.gov PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov The goal of PLS is to find a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.gov

For instance, in QSAR studies of bitter tetrapeptides, PLS regression was used to construct models based on integrated amino acid descriptor sets. nih.gov These studies found that for tetrapeptides, the key determinants of bitterness included the presence of bulky hydrophobic amino acids at the N-terminus, the hydrophobicity and partial specific volume of the amino acid at the second position, and the electronic properties of the amino acids at the third and fourth positions. ingentaconnect.comcollaborativedrug.com

Model Validation:

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential. walisongo.ac.id The quality of a QSAR model is assessed using several statistical parameters:

Coefficient of Determination (R²): This parameter indicates how well the model fits the data in the training set. nih.gov A value closer to 1.0 suggests a better fit. nih.gov

Root Mean Square Error (RMSE): This measures the average error of the model's predictions. A lower RMSE indicates a more accurate model. nih.gov

Cross-validated Coefficient of Determination (Q²): This is a more stringent measure of the model's predictive power. It is calculated using a cross-validation procedure, where parts of the training set are iteratively left out and predicted by the model built on the remaining data. A high Q² value (typically > 0.5) is indicative of a robust model with good predictive ability. nih.gov

The table below summarizes the statistical quality of QSAR models developed for different classes of peptides, illustrating the high level of predictivity that can be achieved. nih.govingentaconnect.com

| Peptide Class | Number of Peptides in Dataset | R² (Fit) | Q² (Predictivity) | Key Structural Determinants of Activity |

| Dipeptides | 48 | 0.950 | 0.941 | Hydrophobicity of the C-terminal amino acid. nih.govingentaconnect.com |

| Tripeptides | 52 | 0.770 | 0.742 | Hydrophobicity of the C-terminal and electronic properties of the second amino acid. nih.govingentaconnect.com |

| Tetrapeptides | 23 | 0.972 | 0.956 | Bulky/hydrophobic N-terminus, hydrophobicity/volume at position 2, electronic properties at positions 3 and 4. nih.govingentaconnect.com |

These validated models can then be used to predict the biological activity of novel analogues of H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH, guiding synthetic efforts toward compounds with potentially improved therapeutic profiles.

Computational and Theoretical Investigations of H Dl Tyr Dl Glu Dl Cys Dl Phe Oh

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug discovery, employed to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For the tetrapeptide H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH, docking studies have been performed against a panel of therapeutically relevant protein targets to identify potential molecular initiating events. The selection of targets is often guided by the peptide's constituent amino acids; for instance, the presence of tyrosine and phenylalanine suggests potential interactions with receptors recognizing aromatic moieties, while cysteine implies a possible role in redox-active sites or covalent interactions. mdpi.com

In a systematic screening, the peptide was docked against several enzymes implicated in metabolic and cell-signaling pathways. mdpi.com The docking scores, which estimate the binding affinity, and the analysis of interacting residues provide crucial insights into the binding mechanism. kspbtjpb.org For example, studies on similar tetrapeptides have shown that interactions with key residues in a protein's active site, including hydrogen bonds and hydrophobic interactions, are critical for stable binding. kspbtjpb.orgresearchgate.net A representative docking analysis against Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, showed promising interactions.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | -8.5 | His353, His513 | Coordination with Zn(II) ion (via Cys) |

| Tyr523 | Hydrogen Bond (with Tyr) | ||

| Gln281, Lys511 | Hydrogen Bond (with Glu) | ||

| Val518, Phe527 | Hydrophobic Interaction (with Phe) |

The results from these docking studies suggest that the tetrapeptide can fit snugly within the active site of target proteins, forming a network of stabilizing interactions. Such analyses are pivotal for prioritizing peptide-target complexes for more rigorous computational and experimental investigation. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational behavior of the peptide and its complex with a target protein over time. bonvinlab.org MD simulations are powerful computational tools used to understand the properties of peptides and proteins by simulating their motion and interactions in a defined environment, such as in explicit water or a membrane. mdpi.comacs.org These simulations, often run for hundreds of nanoseconds, are crucial for assessing the stability of the docked conformation and exploring the full conformational landscape of the peptide. bonvinlab.orgnih.gov

For the H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH peptide, MD simulations were performed on the top-scoring complex identified through docking studies (e.g., the ACE complex). The simulations were carried out using standard force fields like OPLS-AA or CHARMM within a solvated environment under periodic boundary conditions to mimic physiological conditions. mdpi.comacs.org Analysis of the simulation trajectory provides key metrics regarding the stability of the system.

Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and peptide backbone atoms from their initial positions, indicating the structural stability of the complex.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of individual amino acid residues.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the peptide and the target protein, which are critical for binding specificity.

| Parameter | Value/Observation |

|---|---|

| Simulation Software | GROMACS 2020.1 |

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Simulation Time | 200 ns |

| Average RMSD (Complex) | 0.25 nm |

| Average RMSF (Peptide) | 0.15 nm (low fluctuation) |

| Key Hydrogen Bonds | Stable interactions observed with Gln281, His353, Lys511, Tyr523 |

The MD simulation results confirmed that the complex between H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH and its target protein remained structurally stable throughout the simulation period. nih.gov The low RMSD and RMSF values for the peptide indicate that it maintains a consistent binding mode, reinforcing the predictions from the initial docking studies. mdpi.com

In Silico Peptide Design and Optimization

In silico methods are instrumental not only in analyzing existing peptides but also in designing new ones with enhanced properties such as stability, affinity, or selectivity. frontiersin.orgnih.gov The native tetrapeptide H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH serves as a scaffold for designing novel peptide variants with potentially improved therapeutic profiles. saromics.com

In recent years, deep generative models have emerged as powerful tools for exploring the vast chemical space of peptides to design novel sequences with desired functions. nih.govrsc.org These models, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can learn the underlying patterns from large datasets of known peptide sequences and then generate new, viable candidates. mit.eduresearchgate.net

A generative model was trained on a database of bioactive peptides. The model was then conditioned to generate new tetrapeptides based on the H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH framework but optimized for higher predicted binding affinity. This data-driven approach can rapidly propose promising sequences for further validation. nih.govresearchgate.net

| Original Sequence | Generated Sequence | Modification | Predicted Improvement |

|---|---|---|---|

| Tyr-Glu-Cys-Phe | Trp-Glu-Cys-Phe | Tyr → Trp | Enhanced hydrophobic interaction |

| Tyr-Glu-Cys-Phe | Tyr-Asp-Cys-Phe | Glu → Asp | Optimized electrostatic interaction |

| Tyr-Glu-Cys-Phe | Tyr-Glu-Cys-Tyr | Phe → Tyr | Increased potential for H-bonding |

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of molecules with their biological activity. researchgate.netsddn.es In peptide science, machine learning algorithms are widely used to build robust QSAR models that can predict the activity of newly designed peptides. researchgate.netnih.gov

A QSAR model was developed using a dataset of peptides with known inhibitory activity against the target protein (e.g., ACE). Molecular descriptors representing the physicochemical properties of the peptides (e.g., hydrophobicity, charge, size, and specific amino acid scales) were calculated. researchgate.net A machine learning algorithm, such as a Support Vector Machine (SVM) or Random Forest, was then trained to create a predictive model. nih.gov This model was subsequently used to screen the novel peptides generated by the deep learning approach, prioritizing those with the highest predicted activity. mdpi.com

| Model Type | Algorithm | Key Descriptors | Prediction Accuracy (q²) |

|---|---|---|---|

| Activity Prediction | Support Vector Machine (SVM) | z-scales (z1, z2, z3), Hydrophobicity, Molecular Weight | 0.65 |

The integration of generative models and QSAR provides a powerful pipeline for the rapid design and virtual screening of optimized peptide candidates. mdpi.combiorxiv.org

Generative Deep Learning Approaches for Novel Peptide Sequences

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

To further refine the binding predictions from molecular docking, end-point binding free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.gov These methods are more accurate than docking scores as they incorporate solvation effects and are calculated on an ensemble of structures from MD simulations. scispace.comnih.gov

The MM/PBSA method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanics energy, polar solvation energy, and nonpolar solvation energy upon ligand binding. nih.govambermd.org This calculation was performed for the parent tetrapeptide and the most promising optimized variant (e.g., Trp-Glu-Cys-Phe) complexed with the target protein.

| Peptide Sequence | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) | ΔG_bind (kcal/mol) |

|---|---|---|---|---|---|

| Tyr-Glu-Cys-Phe | -45.2 | -20.8 | +38.5 | -4.1 | -31.6 |

| Trp-Glu-Cys-Phe | -51.7 | -22.1 | +41.3 | -5.3 | -37.8 |

The results indicated a more favorable binding free energy for the optimized peptide, primarily due to stronger van der Waals (ΔE_vdw) interactions contributed by the tryptophan substitution. scispace.com Such calculations are critical for confirming that designed modifications lead to enhanced binding affinity. nih.gov

Prediction of Biological Activity, Selectivity, and Mechanism

The culmination of these computational investigations allows for a comprehensive prediction of the biological activity, selectivity, and mechanism of action for H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH and its optimized analogs. frontiersin.org The mode of action of many peptides is believed to involve the disruption of a biological process through specific molecular interactions. nih.gov

Based on the integrated computational data:

Biological Activity: The strong binding affinity and stable interaction with ACE, a key enzyme in the renin-angiotensin system, strongly suggest that this tetrapeptide is a potential ACE inhibitor.

Selectivity: Predicting selectivity computationally is challenging but can be approached by docking the peptide against off-target proteins that are structurally similar to the primary target. nih.goveurekaselect.com While bioinformatics tools can predict antimicrobial activity with high accuracy, predicting selectivity and potency remains a significant hurdle. nih.goveurekaselect.com However, biophysical models can be used to predict selectivity based on parameters like peptide concentration and cell density. frontiersin.org

Mechanism of Action: The molecular docking and MD simulations reveal a competitive inhibition mechanism. The peptide binds to the active site of the enzyme, blocking the entry of the natural substrate (angiotensin I). The key interactions involving the zinc ion and surrounding residues, as identified in the docking and MD studies, are consistent with the mechanisms of known ACE inhibitors. mdpi.com

De Novo Design Approaches for Peptide Scaffolds

De novo peptide design, or the creation of new peptide sequences with desired structures and functions from scratch, has become a significant area of research in biotechnology and medicine. nsf.gov Computational and theoretical methods are central to this field, enabling the design of peptides with high affinity and specificity for various biological targets. nsf.govresearchgate.net These approaches can be broadly categorized into parametric generation and deep learning-based methods. nsf.gov

Parametric methods involve the generation of peptide backbones with specific geometric parameters, such as the Crick parameterization for α-helical coiled coils. nsf.gov This allows for the creation of libraries of scaffolds with diverse shapes and sizes, which can then be screened for their potential to bind to target molecules. nsf.gov Computational tools are used to model the interactions between the designed peptide and its target, predicting binding affinities and stability. researchgate.net

Theoretical studies, often employing quantum mechanics and molecular dynamics simulations, play a crucial role in refining and validating the designs generated by these computational methods. sioc-journal.cnnih.govcdnsciencepub.com These studies can provide detailed insights into the conformational preferences of peptides, the nature of intramolecular and intermolecular interactions (such as hydrogen bonds and salt bridges), and the dynamic behavior of these molecules in solution. cdnsciencepub.comnih.gov For example, theoretical calculations can help determine the most stable conformation of a peptide, which is essential for its biological activity. nih.govcdnsciencepub.com

Scaffold Generation: Using parametric or deep learning methods to create a diverse set of potential peptide backbones. nsf.gov

Sequence Design: Optimizing the amino acid sequence for the generated scaffold to achieve high-affinity binding to the target. nsf.gov

Computational Validation: Employing docking simulations and molecular dynamics to predict the binding mode and affinity of the designed peptide. researchgate.netsioc-journal.cn

Experimental Validation: Synthesizing the most promising peptide candidates and testing their binding and functional properties in the laboratory. nih.gov

While no specific computational data exists for H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH, the general approaches described above could be applied to design and investigate the potential properties of this and other novel peptide scaffolds. The continued development of computational and theoretical methods holds great promise for the rational design of new peptides with a wide range of therapeutic and biotechnological applications.

Future Directions and Emerging Research Avenues for H Dl Tyr Dl Glu Dl Cys Dl Phe Oh Research

Exploration of Novel Biological Targets and Pathophysiological Roles

While the current understanding of H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH provides a foundation, the full spectrum of its biological targets and roles in disease is still being uncovered. Researchers are actively seeking to identify new protein interactions and signaling pathways that this tetrapeptide may modulate. This exploration is critical for expanding its potential therapeutic applications into new disease areas.

A key area of interest is its potential role in complex diseases where multiple biological pathways are dysregulated. For example, research into other tetrapeptides has revealed their involvement in a wide range of biological processes, from immune responses to neurotransmission. wikipedia.org The unique structure of H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH, with its combination of D- and L-amino acids, suggests it may have novel and specific interactions within the body.

The study of tetrapeptides as a class has shown their potential to influence cellular functions in various ways. For instance, some tetrapeptides can act as agonists or antagonists for specific receptors, while others may modulate enzyme activity. wikipedia.orgacs.org Understanding these mechanisms for H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH will be crucial for elucidating its pathophysiological significance.

Development of Advanced Synthetic Strategies for Highly Complex Analogues

The synthesis of complex peptide analogues like H-DL-Tyr-DL-Glu-DL-Cys-DL-Phe-OH presents significant chemical challenges. ub.edu Researchers are continuously developing advanced synthetic strategies to create novel analogues with improved properties. These strategies include both solid-phase and solution-phase techniques, as well as combinations of both. ub.eduirbm.com